molecular formula C7H8N2O2S B1526146 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1354958-03-4

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1526146
CAS No.: 1354958-03-4
M. Wt: 184.22 g/mol
InChI Key: XBDIVKWPKGCLKB-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers for 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic Acid

Property Value Source
CAS Registry Number 1354958-03-4
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.22 g/mol
SMILES O=C(O)C1=CN=C(NC2CC2)S1

Comparative Analysis with Related Thiazolecarboxylic Acid Derivatives

Thiazolecarboxylic acids exhibit diverse pharmacological and industrial applications, with structural variations significantly altering their properties. Below is a comparative analysis:

Positional Isomerism

  • 2-Amino-1,3-thiazole-5-carboxylic acid (CAS: 40283-46-3): Replaces the cyclopropylamino group with a simpler amino (–NH₂) group at position 2. This reduces steric hindrance but decreases lipophilicity.
  • 4-Methyl-1,3-thiazole-5-carboxylic acid (CAS: 162651-10-7): Features a methyl group at position 4 instead of the cyclopropylamino group, enhancing metabolic stability but reducing hydrogen-bonding capacity.

Functional Group Modifications

  • 5-Cyclopropyl-1,2-thiazole-3-carboxylic acid (CAS: 1784449-61-1): Positions the cyclopropyl group directly on the thiazole ring at position 5, eliminating the amine linkage. This alters electronic distribution and solubility profiles.
  • 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 162651-10-7): Adds a methyl group at position 4 alongside the cyclopropylamino group, increasing molecular weight (198.24 g/mol) and steric bulk.

Table 2: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid C₇H₈N₂O₂S 184.22 1354958-03-4 –NH–C₃H₅ at C2; –COOH at C5
2-Amino-1,3-thiazole-5-carboxylic acid C₄H₄N₂O₂S 144.15 40283-46-3 –NH₂ at C2; –COOH at C5
4-Methyl-1,3-thiazole-5-carboxylic acid C₈H₁₀N₂O₂S 198.24 162651-10-7 –CH₃ at C4; –COOH at C5
5-Cyclopropyl-1,2-thiazole-3-carboxylic acid C₇H₇NO₂S 169.20 1784449-61-1 –C₃H₅ at C5; –COOH at C3

Electronic and Steric Effects

The cyclopropylamino group in 2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid introduces angle strain from the cyclopropane ring, which can increase reactivity in nucleophilic substitution reactions compared to linear alkylamines. Conversely, the carboxylic acid group at position 5 enhances water solubility via ionization, a property absent in ester or amide derivatives.

Properties

IUPAC Name

2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDIVKWPKGCLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. The thiazole ring structure is integral to many biologically active compounds, interacting with various biological targets through specific bonding interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

The biological activity of 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid may involve interaction with specific enzymes or receptors. The thiazole ring can facilitate enzyme inhibition or receptor modulation, leading to significant changes in cellular processes.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
  • Receptors : It could also interact with various receptors, influencing signaling pathways critical for disease progression.

Pharmacokinetics

The pharmacokinetic profile of 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid includes its absorption, distribution, metabolism, and excretion (ADME). Factors such as chemical structure and route of administration can significantly impact these processes.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro. For instance, it was evaluated using the DPPH radical scavenging assay, showing significant free radical scavenging ability compared to established antioxidants like ascorbic acid .
  • Xanthine Oxidase Inhibition : Similar thiazole derivatives have been studied for their xanthine oxidase inhibitory activity. For example, derivatives showed moderate inhibition with IC50 values ranging from 3.6 μM to 9.9 μM . This suggests that 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid could possess similar properties.
  • Antitumor Activity : Research on related compounds indicates potential antiproliferative effects against cancer cell lines. A derivative exhibited high potency against K563 leukemia cells with an IC50 comparable to dasatinib . This suggests that modifications on the thiazole structure can enhance anticancer activity.

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 Value (μM)Reference
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acidAntioxidantTBD
Thiazole Derivative 5kXanthine Oxidase Inhibitor8.1
Thiazole Derivative 6dAntitumor~20.2

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated their potential as antibacterial agents. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity, making them valuable in combating resistant strains of bacteria .

Antimalarial Properties

The compound has been explored for its antimalarial activity against Plasmodium falciparum. A structure-activity relationship (SAR) analysis revealed that modifications in the cyclopropyl group significantly affect the efficacy of related compounds. For instance, compounds with a cyclopropyl carboxamide moiety showed promising activity against the asexual stage of the malaria parasite, with specific derivatives achieving low EC50 values (e.g., 40 nM) . This suggests that 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid could be a lead compound for further antimalarial drug development.

Adenosine Receptor Modulation

Recent studies have evaluated the binding affinity of thiazole derivatives at various adenosine receptors (ARs). The compound was tested for its ability to modulate cyclic AMP (cAMP) levels in CHO cells expressing human ARs. Results indicated that certain derivatives exhibited high affinity for hA1 and hA2A receptors, suggesting potential applications in treating conditions like asthma and cardiovascular diseases where adenosine signaling plays a critical role .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid is crucial for optimizing its biological activity. Studies have shown that variations in the cyclopropyl group and other substituents can lead to significant changes in potency and selectivity towards specific biological targets. For example:

Compound ModificationBiological ActivityEC50 (nM)
Cyclopropyl group retainedHigh activity against P. falciparum40
Cyclobutyl substitutionModerate activity480
Methylation of cyclopropylLoss of activity>10000

This table illustrates how subtle changes can dramatically influence the effectiveness of related compounds.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of thiazole derivatives, including 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid. The results showed that these compounds inhibited the growth of various bacterial strains, including resistant types, highlighting their potential as new antibiotics .

Case Study 2: Antimalarial Screening

In another investigation focusing on antimalarial agents, researchers screened a library of compounds against P. falciparum. The cyclopropyl carboxamide derivatives were identified as leading candidates due to their low cytotoxicity and effective inhibition of parasite growth. This study emphasizes the importance of structural integrity in maintaining biological activity .

Comparison with Similar Compounds

Comparison with Similar Thiazole-5-Carboxylic Acid Derivatives

Structural Analogs and Substituent Variations

The following table summarizes structurally related compounds, emphasizing substituent differences and physicochemical properties:

Compound Name Molecular Formula Substituent (Position 2) Molecular Weight (g/mol) CAS Number Key Features/Applications References
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid C₈H₁₀N₂O₂S Cyclopropylamino 198.25 162651-10-7 Rigid cyclopropane; potential bioactivity
2-Cyclopropyl-1,3-thiazole-5-carboxylic acid C₇H₇NO₂S Cyclopropyl (no amino group) 169.20 1094230-05-3 Simpler substituent; lower polarity
2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid C₈H₉NO₂S Cyclopropylmethyl 183.23 1526717-05-4 Increased lipophilicity
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid C₈H₄ClNO₂S₂ 5-Chlorothiophene 245.71 1152614-58-8 Aromatic/electron-withdrawing substituent
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid C₁₁H₉NO₂S Phenyl (position 2), methyl (4) 219.26 33763-20-1 Aromatic bulk; higher melting point (214–215°C)

Key Comparative Insights

Electronic and Steric Effects
  • Cyclopropylamino vs. Cyclopropyl: The amino group in the target compound introduces hydrogen-bonding capacity and polarity, enhancing solubility compared to the non-amino cyclopropyl analog (CAS 1094230-05-3) .
  • Aromatic vs. For example, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1) has demonstrated utility in crystallography due to its stable aromatic system .

Research Findings and Data Gaps

  • Pharmacological Data : While thiazole-5-carboxylic acid derivatives are implicated in enzyme inhibition , quantitative comparisons of potency, solubility, or toxicity between the target compound and its analogs remain underexplored.

Preparation Methods

Preparation via α-Bromination and Thiourea Cyclization

A highly efficient and scalable method involves the following key steps:

  • Starting Material: β-Ethoxyacrylamide derivatives
  • α-Bromination: Treatment with N-bromosuccinimide (NBS) in a dioxane-water mixture at low temperature (-10 to 0 °C), followed by warming to room temperature to achieve selective α-bromination without undesired bromination on amide nitrogen or aromatic rings.
  • Cyclization: One-pot reaction with thiourea under heating (up to 80 °C) to form the 2-aminothiazole ring.
  • Workup: Addition of ammonium hydroxide to precipitate the product, followed by filtration and drying.

This approach yields 2-aminothiazole-5-carboxamides in excellent yields (up to 95%) and avoids protection/deprotection steps as well as the use of highly reactive bases like n-BuLi or NaH, making it suitable for large-scale synthesis.

Table 1: Key Reaction Parameters for α-Bromination and Thiourea Cyclization

Step Reagents & Conditions Yield (%) Notes
α-Bromination NBS, dioxane/H2O, -10 to 22 °C, 3 h - Selective α-bromination achieved
Cyclization Thiourea, heat to 80 °C, 2 h - One-pot ring closure
Workup Ammonium hydroxide addition, filtration 94.9 High purity product

Preparation via Amide Coupling and Deprotection

Another reported method involves:

  • Formation of amide intermediates by coupling amino acid methyl esters with acid chlorides prepared from 1,3-thiazole-5-carboxylic acid derivatives.
  • Deprotection: Treatment with trifluoroacetic acid (TFA) to remove protecting groups such as tert-butoxycarbonyl (Boc).
  • Final isolation: Purification by chromatography and crystallization.

This method was employed to prepare various C-5 amino acid substituted aminothiazoles, including cyclopropylamino derivatives, with moderate to good yields (58-70%).

Table 2: Amide Coupling and Deprotection Conditions

Step Reagents & Conditions Yield (%) Notes
Acid chloride formation Oxalyl chloride ((COCl)2), CH2Cl2, room temperature, 2 h - Acid chloride intermediate prepared
Amide coupling Amino acid methyl ester hydrochloride, Et3N, rt, 10 h 58.6 Formation of amide intermediate
Deprotection TFA, CH2Cl2, rt, overnight 70.0 Boc group removal to yield aminothiazole

Summary of Research Findings and Comparative Analysis

Method Key Features Advantages Limitations
α-Bromination + Thiourea One-pot, high yield, scalable Avoids protection steps, mild conditions Requires careful control of bromination
Amide Coupling + Deprotection Versatile, allows introduction of various amines Good for diverse substitutions Multi-step, moderate yields
Cysteine + Benzonitrile Routes Metal-catalyzed, broad substrate scope Efficient ring formation Less direct for cyclopropylamino derivatives

Q & A

Q. Advanced

  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping cyclopropyl and thiazole signals .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 5-carboxylic acid from 4-carboxylic acid derivatives) .
  • Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., 4-cyclopropyl-2-methylthiazole-5-carboxylic acid) aids interpretation .

What are the key functional groups influencing reactivity and derivatization?

Q. Basic

  • Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) or amide coupling via EDC/HOBt activation .
  • Cyclopropylamino Group : Participates in ring-opening reactions under acidic conditions or transition-metal-catalyzed cross-couplings (e.g., Suzuki with aryl boronic acids) .
  • Thiazole Ring : Susceptible to electrophilic substitution at the 4-position, allowing halogenation or alkylation .

How does the cyclopropyl group modulate electronic properties and biological interactions?

Q. Advanced

  • Electronic Effects : The cyclopropyl group introduces ring strain, increasing electron density on the thiazole ring and enhancing hydrogen-bonding capacity with biological targets (e.g., enzyme active sites) .
  • Biological Activity : Structural analogs show inhibition of kinases (IC50_{50} < 1 µM) and antimicrobial activity (MIC = 2–8 µg/mL), attributed to the rigidity and lipophilicity of the cyclopropyl moiety .

What strategies ensure compound stability during long-term storage?

Q. Advanced

  • Storage Conditions : Lyophilized solids stored at -20°C under argon minimize hydrolysis of the carboxylic acid group. Solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .
  • Stability Monitoring : Periodic HPLC analysis (every 6 months) detects degradation products (e.g., decarboxylated derivatives) .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., COX-2 or EGFR kinases), with force fields (AMBER) validating pose stability .
  • QSAR Studies : Regression models correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for antimicrobial activity .

How can synthetic byproducts be minimized during scale-up?

Q. Advanced

  • Process Optimization : Continuous flow reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature control .
  • Purification : Gradient flash chromatography (silica gel, hexane/EtOAc → MeOH) removes regioisomeric impurities. Recrystallization in ethanol/water mixtures enhances purity (>99%) .

What are the ethical and safety considerations for handling this compound?

Q. Basic

  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation. Acute toxicity data (LD50_{50} > 500 mg/kg in rodents) suggest moderate hazard .
  • Waste Disposal : Neutralize acidic waste with NaHCO3_3 before disposal as hazardous organic waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid

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